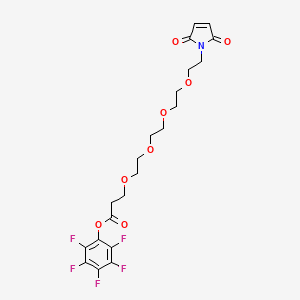

Mal-PEG4-PFP

説明

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F5NO8/c22-16-17(23)19(25)21(20(26)18(16)24)35-15(30)3-5-31-7-9-33-11-12-34-10-8-32-6-4-27-13(28)1-2-14(27)29/h1-2H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSVXFAIAZKWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F5NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101106638 | |

| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101106638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415800-42-8 | |

| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101106638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Mal-PEG4-PFP: Structure, Properties, and Advanced Bioconjugation Strategies

This guide provides an in-depth analysis of Maleimide-PEG4-Pentafluorophenyl (Mal-PEG4-PFP) ester, a heterobifunctional crosslinker critical to modern bioconjugation, diagnostics, and the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). We will explore its molecular structure, physicochemical properties, and the precise chemical mechanisms that underpin its utility. Furthermore, this document offers field-proven experimental protocols and strategic insights for researchers, scientists, and drug development professionals aiming to leverage this powerful reagent.

Molecular Profile of this compound

This compound is a precisely designed chemical tool featuring three key components: a thiol-reactive maleimide group, an amine-reactive pentafluorophenyl (PFP) ester, and a hydrophilic tetraethylene glycol (PEG4) spacer.[1] This non-cleavable linker architecture ensures that the conjugated molecules form a stable, permanent linkage.[1][2]

Chemical Structure

The distinct functionalities of this compound allow for a controlled, sequential conjugation strategy, which is a significant advantage over homobifunctional linkers that can lead to undesirable polymerization or homodimerization.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound are summarized below. It is crucial to note its moisture sensitivity; the reagent should be stored at -20°C with a desiccant and brought to room temperature before opening to prevent condensation and hydrolysis.[3]

| Property | Value | Source |

| CAS Number | 1415800-42-8 | [1][4] |

| Molecular Formula | C₂₁H₂₂F₅NO₈ | [4][5] |

| Molecular Weight | 511.4 g/mol | [1][4] |

| Purity | ≥95% | [4] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents (DMSO, DMF); insoluble in water.[1][3] | [1][3] |

| Storage | Store at -5°C to -20°C, keep dry and protected from light.[3][4] | [3][4] |

Principles of Reactivity and Mechanism of Action

The power of this compound lies in the distinct and highly specific reactivity of its terminal functional groups, enabling controlled, sequential conjugations.

The Thiol-Reactive Maleimide Group

The maleimide moiety reacts with sulfhydryl (thiol) groups, typically from cysteine residues in proteins or peptides, via a Michael addition mechanism.[6][7] This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5, forming a stable covalent thioether bond.[6][7][8][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7][8]

Critical Field Insights:

-

pH Control is Paramount: Operating outside the optimal pH 6.5-7.5 window is detrimental. Above pH 7.5, the rate of maleimide ring hydrolysis increases significantly, rendering it unreactive.[8][10] Competitive reaction with primary amines also begins to occur at higher pH.[8][9] Below pH 6.5, the reaction slows due to the lower concentration of the nucleophilic thiolate anion (R-S⁻).[7][10]

-

Avoiding Thiol-Containing Buffers: Buffers and reagents containing thiols, such as DTT or β-mercaptoethanol, must be rigorously excluded as they will compete for reaction with the maleimide.[9] TCEP is a suitable alternative for disulfide reduction as it is thiol-free.[9]

-

Storage in Solution is Not Recommended: Due to the risk of hydrolysis, maleimide-containing reagents should not be stored in aqueous solutions.[8][10][11] Prepare solutions immediately before use.[3][11]

Caption: Reaction mechanism of a maleimide with a thiol group.

The Amine-Reactive PFP Ester

The pentafluorophenyl (PFP) ester is a highly efficient amine-reactive group. The strong electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines (e.g., from lysine residues).[12] This results in a stable amide bond.

The PFP vs. NHS Ester Advantage: PFP esters are increasingly favored over the more traditional N-hydroxysuccinimide (NHS) esters for several reasons:

-

Superior Hydrolytic Stability: PFP esters are significantly more resistant to spontaneous hydrolysis in aqueous buffers compared to NHS esters.[12][13][14][15] This is a major advantage, as the competing hydrolysis reaction reduces the yield and requires a larger excess of NHS-based reagents.[13] The half-life of an NHS ester can be mere minutes at pH 8.5, whereas PFP esters offer a much longer window for reaction.[14]

-

Enhanced Reactivity: The pentafluorophenolate anion is an excellent leaving group, which facilitates a rapid and efficient aminolysis reaction.[12][13] This combination of high stability and high reactivity ensures a greater yield of the desired conjugate.[13][16]

-

Favorable Byproduct Profile: The byproduct of the reaction, pentafluorophenol (PFP-OH), is less nucleophilic than N-hydroxysuccinimide and is less likely to interfere with the conjugation process.[13][16]

Caption: Reaction mechanism of a PFP ester with a primary amine.

The Role of the PEG4 Spacer

The tetraethylene glycol (PEG4) spacer is not merely a linker; it is a critical functional component that imparts several beneficial properties to the final conjugate:

-

Enhanced Hydrophilicity: The PEG spacer increases the water solubility of the crosslinker and the resulting conjugate, which is particularly important when working with hydrophobic payloads in ADC development.[17][18][19]

-

Reduced Aggregation: By improving solubility, the PEG linker helps to mitigate protein aggregation issues.[18][19]

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation can shield the conjugate from enzymatic degradation, reduce immunogenicity, and prolong its circulation half-life.[19][20]

-

Spatial Separation: The defined length of the PEG4 spacer provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies.[1]

Core Application: A Two-Step Bioconjugation Workflow

The heterobifunctional nature of this compound is best utilized in a sequential, two-step conjugation protocol. This approach provides maximum control and minimizes the formation of unwanted byproducts. The general strategy involves first reacting the more stable PFP ester with an amine-containing molecule, purifying the intermediate, and then reacting the maleimide-activated molecule with a thiol-containing partner.

Detailed Experimental Protocol: Conjugation of an Amine-Rich Protein (Protein-NH₂) to a Cysteine-Containing Peptide (Peptide-SH)

This protocol provides a trusted, self-validating methodology. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Materials:

-

Protein-NH₂ (e.g., Bovine Serum Albumin, BSA)

-

Peptide-SH (a custom peptide with a single cysteine residue)

-

This compound (store desiccated at -20°C)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer A (PFP Reaction): 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. (Ensure this buffer is free of primary amines like Tris or glycine).[1]

-

Reaction Buffer B (Maleimide Reaction): 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0.

-

Quenching Solution: 1 M L-Cysteine in Reaction Buffer B.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Characterization equipment (SDS-PAGE, HPLC, Mass Spectrometer)

Step-by-Step Methodology:

Part 1: Activation of Protein-NH₂ with this compound

-

Protein Preparation: Dissolve Protein-NH₂ in Reaction Buffer A to a final concentration of 5-10 mg/mL.

-

Crosslinker Preparation: Equilibrate the vial of this compound to room temperature before opening.[3] Immediately prepare a 10 mM stock solution in anhydrous DMSO. From our experience, preparing the crosslinker solution fresh is non-negotiable for achieving high efficiency, as both functional groups have finite stability in solution.

-

Conjugation Reaction (PFP-Amine): Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring. The optimal ratio should be determined empirically for each specific application.[3]

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. The superior stability of the PFP ester allows for this extended, controlled reaction time without significant loss of reagent to hydrolysis, a key advantage over NHS esters.[13]

-

Removal of Excess Crosslinker: Purify the maleimide-activated protein by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B. This step is critical to remove unreacted this compound, which would otherwise react with and quench the Peptide-SH in the next step.

Part 2: Conjugation of Maleimide-Activated Protein to Peptide-SH

-

Thiol-Maleimide Reaction: Immediately add the purified, maleimide-activated protein to a solution of Peptide-SH in Reaction Buffer B. Use a 1.5 to 5-fold molar excess of the thiol-containing peptide relative to the activated protein to ensure complete reaction of the maleimide groups.

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional but Recommended): To ensure no reactive maleimide groups remain, add a 10-fold molar excess of the L-Cysteine Quenching Solution and incubate for an additional 30 minutes.

-

Final Purification: Purify the final protein-peptide conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess peptide and quenching reagent.

-

Characterization and Validation: Confirm successful conjugation. A clear band shift to a higher molecular weight on an SDS-PAGE gel provides initial evidence. For definitive confirmation of the conjugate's identity and purity, LC-MS or MALDI-TOF mass spectrometry is the authoritative standard.

Workflow Visualization

Caption: A validated two-step bioconjugation workflow.

Advanced Applications

The unique properties of this compound make it an essential reagent in several cutting-edge research and development areas.

-

Antibody-Drug Conjugates (ADCs): this compound is an example of a non-cleavable linker used in ADC development.[2] In this context, an antibody (the amine-containing molecule) is first activated with the PFP ester. After purification, the maleimide groups are conjugated to thiol groups on a cytotoxic drug payload.[17] The PEG4 spacer is particularly beneficial here, as it can improve the solubility and stability of ADCs carrying hydrophobic drugs.[19]

-

Surface Immobilization: The linker can be used to immobilize proteins or peptides onto amine-functionalized surfaces (e.g., beads, plates, biosensors). The surface is first treated with the PFP ester, and then a thiol-containing biomolecule is covalently attached for use in diagnostics or affinity purification.

-

PEGylation: This linker is a tool for the site-specific PEGylation of proteins. By reacting the maleimide group with a unique cysteine residue, a discrete PEG chain can be attached to a specific location on a protein, improving its therapeutic properties with high precision.[20]

References

- PFP Esters vs. NHS Esters for Amine Conjugation: A Technical Guide. (2025). Benchchem.

- A Comparative Analysis of PFP and NHS Ester Stability in Aqueous Buffers for Bioconjug

- Mastering Maleimide Reactions in Bioconjugation: Your Ultim

- The Ascendancy of Pentafluorophenyl Esters in Bioconjugation Chemistry: A Technical Guide. (2025). Benchchem.

- Maleimide Reaction Chemistry. Vector Labs.

- Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acryl

- Catalysis of imido-group hydrolysis in a maleimide conjug

- Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry (RSC Publishing).

- Core Mechanism: The Thiol-Maleimide Reaction. (2025). Benchchem.

- Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. (2025). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D5OB00798D.

- Pentafluorophenyl esters. Wikipedia.

- This compound | 1415800-42-8. Benchchem.

- This compound | CAS:1415800-42-8. Biopharma PEG.

- This compound ester | ADC Linker. MedchemExpress.com.

- Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. (2021).

- On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society.

- The hydrolysis of maleimide in alkaline solution. (2025).

- Polyfluorophenyl Ester-Terminated Homobifunctional Cross-Linkers for Protein Conjug

- Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. (2025).

- Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.

- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.

- preventing hydrolysis of maleimide group during storage and reaction. (2025). Benchchem.

- Instructions for the use of the Mal-(PEG)n-PFP Ester. N/A.

- This compound, CAS 1415800-42-8. AxisPharm.

- Application Notes: Synthesis of Antibody-Drug Conjugates (ADCs) using a Cleavable "Mal- PEG4 - (2025). Benchchem.

- Maleimide-NH-PEG4-acid-PFP ester. Chem-Impex.

- This compound | SCBT. Santa Cruz Biotechnology.

- Maleimide Linkers. BroadPharm.

- Application Notes: Development of Antibody-Drug Conjugates Using a Thiol-Reactive Mal-Amido-PEG4-Boc Linker. (2025). Benchchem.

- An In-depth Technical Guide to Mal-PEG4-bis-PEG3-methyltetrazine for Advanced Bioconjug

- Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer. Precise PEG.

- Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.

- Antibody–Drug Conjug

- m-PEG4-PFP ester | CAS# | PEG | PROTAC linker. MedKoo Biosciences.

- Bioconjug

- EZ-Link Maleimide-PEG4-DBCO User Guide (Pub.No. MAN0026007 A.0). (2021). Thermo Fisher Scientific.

- ADC Linkers. Biopharma PEG.

- Maleimide-PEG4-NHS Ester | 756525-99-2. Tokyo Chemical Industry Co., Ltd.(JP).

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. This compound | CAS:1415800-42-8 | Biopharma PEG [biochempeg.com]

- 5. This compound, CAS 1415800-42-8 | AxisPharm [axispharm.com]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanism and Application of the Mal-PEG4-PFP Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the heterobifunctional crosslinker, Mal-PEG4-PFP, from the perspective of a Senior Application Scientist. The content herein is structured to deliver not just procedural steps but a deep understanding of the underlying chemical principles, strategic considerations for experimental design, and the causality behind protocol choices.

Section 1: The Molecular Architecture of this compound

This compound is a precisely designed heterobifunctional crosslinking reagent used to covalently link two different molecules, typically a thiol-containing molecule to an amine-containing molecule.[1] Its structure is composed of three distinct functional components, each serving a critical role in the bioconjugation process.[2]

-

Maleimide Group: This moiety is highly reactive and selective towards sulfhydryl (thiol) groups, such as those found on cysteine residues of proteins.[3]

-

Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms stable amide bonds with primary and secondary amines, such as those on lysine residues.[4][5]

-

PEG4 Spacer: A hydrophilic four-unit polyethylene glycol (PEG) spacer that separates the maleimide and PFP ester groups. This spacer enhances the solubility of the crosslinker and the resulting conjugate, reduces potential steric hindrance, and provides a defined distance between the conjugated molecules.[2]

Caption: Functional components of the this compound crosslinker.

Section 2: The Dual-Reactivity Mechanism of Action

The core utility of this compound lies in its dual and orthogonal reactivity, which can be precisely controlled by reaction conditions, most notably pH. This allows for a highly specific, often sequential, conjugation of two different biomolecules.

The Thiol-Maleimide Conjugation Pathway

The conjugation of a thiol to a maleimide proceeds via a Michael addition reaction.[3][6] In this mechanism, the nucleophilic thiolate anion attacks one of the electrophilic double-bonded carbons of the maleimide ring, resulting in the formation of a stable covalent thioether bond (a thiosuccinimide adduct).[2][3][7]

Caption: Mechanism of Thiol-Maleimide Conjugation.

Causality Behind Experimental Choices:

-

pH Control (Critical): The reaction is most efficient and selective within a pH range of 6.5 to 7.5.[3][8][9]

-

Below pH 6.5: The concentration of the reactive thiolate anion (-S⁻) is reduced as the thiol group (-SH) remains protonated, significantly slowing the reaction rate.[3]

-

Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, where water opens the ring to form a non-reactive maleamic acid derivative.[3][8] Furthermore, the selectivity for thiols over amines diminishes, as amines become more nucleophilic and can compete in the reaction.[3][9] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high chemoselectivity.[3][8][10]

-

-

Potential Side Reactions:

-

Maleimide Hydrolysis: The primary competing reaction is the hydrolysis of the maleimide ring, which is accelerated at higher pH and temperatures.[8] To mitigate this, it is imperative to use freshly prepared maleimide solutions and maintain the recommended pH range.[3]

-

Conjugate Instability: The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, especially in the presence of other thiols, potentially leading to payload migration.[10] The conjugate is also susceptible to hydrolysis of the imide group over time, which can introduce heterogeneity.[7]

-

The Amine-PFP Ester Conjugation Pathway

The PFP ester reacts with primary and secondary amines via nucleophilic acyl substitution to form a highly stable amide bond. The pentafluorophenol is an excellent leaving group, making the PFP ester highly reactive towards amines.[11][12]

Caption: Mechanism of Amine-PFP Ester Conjugation.

Causality Behind Experimental Choices:

-

pH Control: The optimal pH for this reaction is typically between 7.2 and 8.5.[1][13] In this range, primary amines are sufficiently deprotonated and nucleophilic to efficiently attack the ester.

-

Superiority over NHS Esters: PFP esters are often preferred over the more common N-hydroxysuccinimide (NHS) esters due to their significantly greater stability in aqueous buffers.[14][15][16] This enhanced hydrolytic stability provides a wider experimental window, reduces the amount of reagent needed, and can lead to higher, more consistent conjugation yields.[14][15]

Data Presentation: PFP vs. NHS Ester Stability

| Feature | PFP (Pentafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester |

| Reactivity with Amines | High | High |

| Hydrolytic Stability | Significantly more stable in aqueous buffers.[12][14][15] | Prone to rapid hydrolysis, especially at pH > 8.[14][16] |

| Optimal Reaction pH | 7.2 - 8.5[1][13] | 7.0 - 8.0 |

| Key Advantage | Wider experimental window, less reagent required, potentially higher yields.[14] | Historically more common, extensive literature available. |

Section 3: Strategic Implementation: A Self-Validating Protocol

The differential pH optima of the maleimide and PFP ester groups are the foundation for a robust, two-step sequential conjugation strategy. This approach is inherently self-validating because it ensures that each reactive group engages with its intended target with high specificity, minimizing the formation of undesirable byproducts.

Caption: A validated two-step sequential conjugation workflow.

Experimental Protocol: Two-Step Conjugation

This protocol details the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).

Materials:

-

Protein-NH₂ (e.g., an antibody)

-

Molecule-SH (e.g., a reduced peptide or drug payload)

-

This compound Ester[17]

-

Reaction Buffer A: Amine-free buffer, pH 7.5-8.0 (e.g., 0.1 M phosphate buffer, 0.15 M NaCl)

-

Reaction Buffer B: pH 6.5-7.0 (e.g., phosphate buffer)

-

Desalting columns

Procedure:

Step 1: Activation of Protein-NH₂ with this compound

-

Preparation: Dissolve Protein-NH₂ in Reaction Buffer A.

-

Linker Dissolution: Immediately before use, dissolve a 10- to 50-fold molar excess of this compound in a minimal volume of anhydrous DMSO or DMF. Do not prepare stock solutions for storage as the PFP ester is moisture-sensitive.[1][4][18]

-

Reaction: Slowly add the dissolved linker to the protein solution while stirring.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature.[1][13]

-

Purification: Remove excess, unreacted this compound using a desalting column equilibrated with Reaction Buffer B. This step is critical to prevent the unreacted maleimide groups from cross-linking the Molecule-SH in the next step. The eluate contains the maleimide-activated protein.

Step 2: Conjugation to Molecule-SH

-

Preparation: Have the Molecule-SH prepared and ready for addition. If the thiols are from reduced disulfide bonds, ensure the reducing agent has been removed.[19]

-

Conjugation: Immediately combine the purified maleimide-activated protein with the Molecule-SH.

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.[1]

-

Quenching (Optional): To ensure no residual maleimide groups remain, the reaction can be quenched by adding a small molecule thiol like cysteine.

-

Final Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove unreacted Molecule-SH and any quenching agent.

-

Analysis: Characterize the final conjugate using techniques such as HPLC, mass spectrometry, and SDS-PAGE to confirm successful conjugation and purity.[11]

References

- Benchchem. (n.d.). PFP vs. NHS Esters: A Comparative Guide to Linkage Stability in Bioconjugation.

- Rainey, R. T., et al. (n.d.). Catalysis of imido-group hydrolysis in a maleimide conjugate. NIH.

- Benchchem. (n.d.). A Comparative Analysis of PFP and NHS Ester Stability in Aqueous Buffers for Bioconjugation.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation.

- Vector Labs. (n.d.). Maleimide Reaction Chemistry.

- (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.

- MedchemExpress.com. (n.d.). This compound ester | ADC Linker.

- Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide.

- UCL Discovery. (n.d.). Minireview: addressing the retro-michael instability of maleimide bioconjugates.

- American Chemical Society. (n.d.). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry.

- ResearchGate. (2025, August 5). Catalysis of imido group hydrolysis in a maleimide conjugate.

- ResearchGate. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines.

- Benchchem. (n.d.). The Superior Reactivity of Pentafluorophenyl Esters with Amines: An In-depth Technical Guide.

- RSC Publishing. (2025, June 5). Organic & Biomolecular Chemistry.

- BroadPharm. (2022, January 18). PEG PFP Ester Reagents.

- Benchchem. (n.d.). This compound | 1415800-42-8.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Maleimide-Thiol Conjugation Reaction.

- BroadPharm. (n.d.). Instructions for the use of the Mal-(PEG)n-PFP Ester.

- NIH. (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement.

- BroadPharm. (n.d.). General Method for PEG PFP Ester Conjugation.

- MedchemExpress.com. (n.d.). m-PEG4-PFP ester | PROTAC Linkers.

- Wikipedia. (n.d.). Pentafluorophenyl esters.

- Precise PEG. (n.d.). Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer.

- Benchchem. (n.d.). An In-depth Technical Guide to Mal-PEG4-bis-PEG3-methyltetrazine for Advanced Bioconjugation.

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. bachem.com [bachem.com]

- 7. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. precisepeg.com [precisepeg.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. broadpharm.com [broadpharm.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of Mal-PEG4-PFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Abstract

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of Maleimide-PEG4-Pentafluorophenyl (Mal-PEG4-PFP) ester, a heterobifunctional crosslinker of significant utility in modern bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics.[][2][3] The guide will elucidate the strategic design of this linker, detailing the roles of its constituent moieties: the maleimide group for thiol-specific conjugation, the discrete four-unit polyethylene glycol (PEG4) spacer for enhanced solubility and improved pharmacokinetics, and the pentafluorophenyl (PFP) ester for efficient and stable amine acylation.[4][5][6] We will present a detailed, step-by-step synthetic protocol, underpinned by a discussion of the reaction mechanisms and critical process parameters. Furthermore, this guide will cover the essential analytical techniques for the purification and characterization of this compound, ensuring the final product meets the stringent purity and identity requirements for downstream applications in research and drug development.

Introduction: The Strategic Importance of this compound in Bioconjugation

The field of targeted therapeutics, especially the development of ADCs, relies heavily on the design of the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload (e.g., a cytotoxic agent).[][4] The linker's properties are critical, influencing the stability, solubility, and overall efficacy of the conjugate.[4][5] this compound has emerged as a valuable tool in this context due to its well-defined structure and versatile reactivity.[6][7]

The key attributes of this compound are:

-

Heterobifunctionality : It possesses two distinct reactive groups, a maleimide and a PFP ester, allowing for the sequential and controlled conjugation of two different molecules, thereby minimizing the formation of unwanted homodimers.[6]

-

Thiol-Specific Reactivity : The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, forming a stable thioether bond via a Michael addition reaction.[6] This reaction is highly chemoselective and proceeds under mild physiological conditions (pH 6.5-7.5).[6][8]

-

Amine-Reactive PFP Ester : The PFP ester is a highly efficient acylating agent for primary and secondary amines, forming a stable amide bond.[9] A significant advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced hydrolytic stability in aqueous media, leading to more efficient and reproducible conjugation reactions.[6][10][11]

-

Monodisperse PEG4 Spacer : The four-unit polyethylene glycol spacer is a discrete and defined-length chain that imparts hydrophilicity to the linker and the resulting conjugate.[6] This enhanced water solubility can help to mitigate aggregation issues often encountered with hydrophobic drugs and linkers.[3][4] The PEG spacer can also improve the pharmacokinetic properties of the bioconjugate by increasing its hydrodynamic volume and shielding it from enzymatic degradation and immune recognition.[][2][3]

Synthetic Strategy and Core Chemistry

The synthesis of this compound is a multi-step process that involves the sequential construction of the maleimide-functionalized carboxylic acid precursor, followed by the activation of the carboxylic acid to the corresponding PFP ester.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound reveals two key precursors: a maleimide-functionalized amine and a PEGylated carboxylic acid with a terminal PFP ester. A more practical forward synthesis, however, involves the initial formation of the maleimido-PEG4-carboxylic acid, which is then activated.

Key Reactions

-

Maleimide Introduction : The maleimide moiety is typically introduced by reacting an amine-containing precursor with maleic anhydride, followed by cyclization.

-

PFP Ester Formation : The activation of the carboxylic acid to a PFP ester is a critical step. This is often achieved by reacting the carboxylic acid with a PFP-containing activating agent, such as pentafluorophenyl trifluoroacetate (PFP-TFA) or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of pentafluorophenol.[12][13]

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Amino-PEG4-acid | ≥95% | Commercially Available |

| Maleic Anhydride | Reagent Grade | Standard Chemical Supplier |

| Acetic Anhydride | Reagent Grade | Standard Chemical Supplier |

| Sodium Acetate | Anhydrous | Standard Chemical Supplier |

| Pentafluorophenol | ≥99% | Standard Chemical Supplier |

| Dicyclohexylcarbodiimide (DCC) | ≥99% | Standard Chemical Supplier |

| Dichloromethane (DCM) | Anhydrous | Standard Chemical Supplier |

| Ethyl Acetate | ACS Grade | Standard Chemical Supplier |

| Hexanes | ACS Grade | Standard Chemical Supplier |

| Diethyl Ether | Anhydrous | Standard Chemical Supplier |

| Deuterated Chloroform (CDCl₃) | NMR Grade | Standard Chemical Supplier |

Synthesis of Mal-PEG4-Acid

-

Step 1: Formation of the Maleamic Acid Intermediate

-

Dissolve Amino-PEG4-acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add maleic anhydride (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Step 2: Cyclization to the Maleimide

-

To the solution containing the maleamic acid intermediate, add acetic anhydride (3 equivalents) and anhydrous sodium acetate (0.5 equivalents).

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the pure Mal-PEG4-Acid.

-

Synthesis of this compound Ester

-

Step 1: Activation of Mal-PEG4-Acid

-

Dissolve Mal-PEG4-Acid (1 equivalent) and pentafluorophenol (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

-

Step 2: Work-up and Purification

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate and hexanes to afford the final product, this compound, as a white solid or a colorless oil.

-

Visualization of the Synthetic Workflow

Chemical Synthesis Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of this compound.

Purification and Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized this compound.[14] A multi-faceted approach employing complementary analytical techniques is essential.[14][15]

Purification

-

Column Chromatography : As detailed in the protocol, silica gel column chromatography is the primary method for purifying the intermediates and the final product. The choice of eluent system is critical for achieving good separation.

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is an excellent technique for assessing the purity of the final product and for purification on a smaller scale.[16][17] A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.

Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | Structural Elucidation and Purity Assessment | The ¹H NMR spectrum should show characteristic peaks for the maleimide protons (around 6.7 ppm), the PEG chain protons (a complex multiplet around 3.6 ppm), and the protons of the carbon backbone.[18] The integration of these peaks should be consistent with the expected structure.[19][20] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should confirm the molecular weight of the final product.[14][16] The observed mass should correspond to the calculated exact mass of this compound. |

| HPLC Analysis | Purity Determination | A single major peak should be observed in the HPLC chromatogram, indicating a high degree of purity.[15][17] The peak area can be used to quantify the purity of the sample. |

Handling and Storage

This compound is moisture-sensitive, particularly the PFP ester group, which can hydrolyze.[8][9][21] Therefore, it is essential to handle and store the compound under anhydrous conditions. It should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) with a desiccant.[8][9] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[8][9][21] Solutions of this compound should be prepared immediately before use and should not be stored for extended periods.[9][21]

Conclusion

The synthesis of this compound provides a valuable heterobifunctional linker for researchers and drug development professionals. Its well-defined structure, combining the specific reactivities of the maleimide and PFP ester groups with the beneficial properties of a discrete PEG spacer, makes it a powerful tool for the construction of advanced bioconjugates. The detailed synthetic and characterization protocols provided in this guide offer a robust framework for the successful preparation and validation of this important reagent, enabling its effective application in the development of next-generation therapeutics and research tools.

References

-

ADC Review. PEG Linkers. [Link]

- Dal Corso, A., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. European Journal of Medicinal Chemistry, 222, 113589.

-

Creative Biolabs. What are PEG Linkers?. [Link]

-

Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]

- Gayo, L. M., & Suto, M. J. (1996). Amide library formation using a “by-product-free” activation/coupling sequence. Tetrahedron Letters, 37(27), 4915-4918.

- Lahnsteiner, M., et al. (2018). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 24(5), 1036-1040.

-

ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. [Link]

- Luk, Y. Y., et al. (2004). A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. Langmuir, 20(23), 10044-10051.

- Lund, E. K., et al. (2022). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation.

-

Lahnsteiner, M., et al. (2018). (PDF) Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]

- Sorensen, M. D., et al. (2023).

-

UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. [Link]

-

ResearchGate. Scheme of the synthesis of pentafluorophenyl ester of... [Link]

-

ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link]

-

ResearchGate. (2025). Activation in Organic and Macromolecular Including Peptide Synthesis by Fluorinated Carboxylic Acids and Derivatives. [Link]

-

ResearchGate. One‐step synthesis of pentafluorophenyl esters by using... [Link]

-

Semantic Scholar. Activation in Organic and Macromolecular Including Peptide Synthesis by Fluorinated Carboxylic Acids and Derivatives. [Link]

-

AxisPharm. This compound, CAS 1415800-42-8. [Link]

-

NIH. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. [Link]

Sources

- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 3. labinsights.nl [labinsights.nl]

- 4. adcreview.com [adcreview.com]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. precisepeg.com [precisepeg.com]

- 12. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Foreword: Navigating the Nuances of Bioconjugation

An in-depth technical guide on the solubility of Mal-PEG4-PFP in aqueous buffers, designed for researchers, scientists, and drug development professionals.

The successful conjugation of molecules to proteins, peptides, or other biomolecules is a cornerstone of modern drug development, diagnostics, and life science research. The heterobifunctional linker, this compound (Maleimide-tetraethyleneglycol-Pentafluorophenyl ester), represents a powerful tool in this arena, offering a sulfhydryl-reactive maleimide group and an amine-reactive PFP ester, separated by a hydrophilic PEG4 spacer. However, its efficacy is fundamentally tied to a seemingly simple yet critical parameter: its solubility and stability in aqueous buffers. This guide provides an in-depth exploration of the principles and practices governing the use of this compound, moving beyond a simple protocol to offer a deeper understanding of the "why" behind the "how." Our goal is to empower you to design robust, reproducible, and successful bioconjugation strategies.

Section 1: Understanding the this compound Molecule

This compound is an elegant molecule designed for specific, controlled crosslinking. To master its use, we must first appreciate its constituent parts and their interplay in an aqueous environment.

-

The Maleimide Group: This group is highly specific for sulfhydryl (thiol) groups, found on cysteine residues in proteins. The reaction, a Michael addition, forms a stable thioether bond. However, the maleimide ring is susceptible to hydrolysis, a competing reaction that increases with pH.[1][2] This hydrolysis opens the ring, rendering it unreactive towards thiols.

-

The PEG4 Spacer: The tetraethylene glycol spacer is not merely a linker; it is a critical determinant of the molecule's physicochemical properties. The PEG chain imparts hydrophilicity, which is intended to improve the water solubility of the crosslinker and the resulting conjugate.[3] This is a significant advantage over more hydrophobic linkers, which can induce aggregation of the final product.

-

The PFP Ester (Pentafluorophenyl Ester): The PFP ester is a highly reactive group that readily acylates primary and secondary amines, such as the N-terminus of a protein or the side chain of a lysine residue. The pentafluorophenyl group is an excellent leaving group, making the ester highly susceptible to aminolysis (the desired reaction) and hydrolysis (an undesired side reaction). The rate of hydrolysis is also pH-dependent, accelerating significantly at higher pH values.[1][4]

Core Principle: The utility of this compound is governed by a kinetic race between the desired conjugation reactions (maleimide-thiol and PFP-amine) and the undesired hydrolysis of both reactive groups. Buffer composition, particularly pH, is the primary lever we can use to control these reaction rates.

Section 2: Solubility of this compound in Aqueous Buffers

A common misconception is that the PEG4 spacer renders this compound freely soluble in any aqueous buffer. While the PEG spacer significantly enhances aqueous solubility compared to purely aliphatic linkers, the reality is more nuanced.

Initial Dissolution: this compound is not directly water-soluble to a high concentration and must first be dissolved in a polar, aprotic, and anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][2][5][6][7][8] This stock solution can then be added to the aqueous reaction buffer.

Key Considerations for Stock Solution Preparation:

-

Anhydrous Solvent is Critical: Both DMSO and DMF are hygroscopic and can absorb moisture from the air. This moisture can prematurely hydrolyze the PFP ester, reducing the efficiency of your conjugation.[2] Always use fresh, anhydrous grade solvent.

-

Prepare Fresh: Do not prepare and store stock solutions of this compound.[1][6][8] The PFP ester will hydrolyze over time, even in an anhydrous organic solvent.[6] It is best practice to weigh out and dissolve only the amount of reagent needed for the immediate experiment.[6][8]

-

Equilibrate to Room Temperature: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1][6] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation on the cold powder.[1][2][6]

Solubility in Aqueous Buffers:

Once dissolved in an organic solvent, the this compound solution can be added to the aqueous buffer. The final concentration of the organic solvent should generally be kept below 10% to avoid denaturation of most proteins.[1][2]

This compound is soluble in many aqueous buffers to approximately 10 mM.[1] However, solubility can decrease with increasing salt concentrations. It is not recommended to dissolve the reagent directly in buffers with high salt concentrations (e.g., >50 mM).[1]

The Critical Role of pH

The pH of the aqueous buffer is the single most important factor influencing both the desired conjugation reactions and the undesired hydrolysis of this compound.

-

PFP Ester Reactivity and Hydrolysis: PFP esters react with primary amines (like the side chain of lysine) at a pH range of 7-9.[1][5] The reaction is dependent on the deprotonation of the amine to make it nucleophilic. However, the rate of PFP ester hydrolysis also increases with pH.[1][4] Therefore, a compromise must be reached. A pH range of 7.2-8.5 is generally considered optimal for PFP ester conjugations.[4][9][10]

-

Maleimide Reactivity and Hydrolysis: Maleimides react with sulfhydryl groups (from cysteine residues) over a pH range of 6.5-7.5 to form a stable thioether bond.[1] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which renders it unreactive.[1][2] The hydrolysis of the maleimide group is a base-catalyzed reaction.[11]

The pH Sweet Spot: For a two-step conjugation where the amine-reactive PFP ester is reacted first, followed by the sulfhydryl-reactive maleimide, a pH of 7.2-7.5 is often recommended.[1] This pH provides a good balance, allowing for efficient reaction of the PFP ester while minimizing the hydrolysis of the maleimide group.

Buffer Composition: What to Use and What to Avoid

The components of your buffer can either facilitate or hinder your conjugation reaction.

Recommended Buffers:

-

Phosphate Buffered Saline (PBS): A commonly used buffer for bioconjugation, typically at a pH of 7.2-7.4.[4]

-

HEPES Buffer: Another suitable non-amine containing buffer that can be used in the optimal pH range.[4][12]

-

Bicarbonate/Carbonate Buffer: Can be used for reactions at a slightly higher pH (e.g., 8.3).[4][12]

-

Borate Buffer: Also an option for reactions at a more alkaline pH.[4][12]

Buffers to Absolutely Avoid:

-

Tris (tris(hydroxymethyl)aminomethane) Buffer: Tris contains a primary amine and will compete with your target molecule for reaction with the PFP ester, significantly reducing your conjugation efficiency.[1][4][5][6][12]

-

Glycine Buffer: Glycine also contains a primary amine and should be avoided for the same reason as Tris.[1][5][6][12]

Any buffer containing primary or secondary amines is incompatible with PFP ester chemistry.[4] If your protein of interest is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.[1][6][12]

Additives:

-

EDTA (Ethylenediaminetetraacetic acid): Including 1-5 mM EDTA in your buffer for the maleimide-thiol reaction can be beneficial. EDTA chelates divalent metals, which can otherwise promote the oxidation of sulfhydryl groups to form disulfide bonds, rendering them unavailable for conjugation.

Data Summary: Buffer Selection and pH Optima

| Functional Group | Optimal Reaction pH | Buffers to Use | Buffers to Avoid | Key Considerations |

| PFP Ester | 7.2 - 8.5[4][9][10] | Phosphate, HEPES, Bicarbonate, Borate[4][12] | Tris, Glycine, any buffer with primary/secondary amines[1][4][5][6][12] | Rate of hydrolysis increases with pH.[1][4] |

| Maleimide | 6.5 - 7.5[1] | Phosphate, HEPES | Buffers with sulfhydryl-containing components (e.g., DTT, β-mercaptoethanol) | Hydrolysis increases above pH 7.5.[1][2] |

Section 3: Experimental Protocols

The following protocols are designed to be self-validating by incorporating steps for purification and analysis.

Protocol for a Two-Step Antibody-Peptide Conjugation

This protocol describes the conjugation of a peptide containing a free sulfhydryl group to an antibody via its lysine residues.

Materials:

-

Antibody in a suitable amine-free buffer (e.g., PBS, pH 7.2)

-

Thiol-containing peptide

-

This compound

-

Anhydrous DMSO

-

Conjugation Buffer A: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

-

Conjugation Buffer B: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Workflow Diagram:

Caption: Workflow for a two-step bioconjugation using this compound.

Procedure:

Step 1: Activation of the Antibody with this compound

-

Prepare the Antibody: Ensure the antibody is in Conjugation Buffer A at a concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

-

Initiate the Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. Add the linker dropwise while gently stirring.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Purify the Activated Antibody: Remove excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer B.[13] This step is critical to prevent the unreacted linker from reacting with the thiol-containing peptide in the next step.

Step 2: Conjugation of the Maleimide-Activated Antibody with the Thiol-Peptide

-

Prepare the Thiol-Peptide: Dissolve the thiol-containing peptide in Conjugation Buffer B. If the peptide contains disulfide bonds, it may need to be reduced with a reducing agent like TCEP prior to conjugation, followed by removal of the reducing agent.

-

Initiate the Second Reaction: Add a 1.5- to 5-fold molar excess of the thiol-peptide to the purified maleimide-activated antibody.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature.

-

Optional Quenching: To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.

-

Final Purification: Purify the final antibody-peptide conjugate from unreacted peptide and other byproducts using an appropriate method such as size exclusion chromatography (SEC) or dialysis.

Self-Validation: The success of the conjugation can be verified by SDS-PAGE, which will show a shift in the molecular weight of the antibody heavy and/or light chains, and by mass spectrometry to confirm the mass of the final conjugate.

Section 4: Troubleshooting and Expert Insights

-

Low Conjugation Efficiency:

-

Hydrolyzed Reagent: The most common culprit is hydrolyzed this compound. Ensure you are using anhydrous solvent and preparing the stock solution fresh each time.

-

Incorrect pH: Verify the pH of your buffers. A pH outside the optimal range for either the PFP ester or maleimide reaction will significantly decrease yields.

-

Buffer Contamination: Ensure your buffers do not contain any primary amines or sulfhydryl-containing compounds.

-

Insufficient Molar Excess: For dilute protein solutions, a higher molar excess of the linker may be required. Empirical optimization is often necessary.

-

-

Protein Aggregation:

-

High Organic Solvent Concentration: Ensure the final concentration of DMSO or DMF in your reaction mixture is below 10%.

-

Change in Isoelectric Point (pI): The conjugation of this compound to lysine residues neutralizes their positive charge, which can alter the pI of the protein. If the new pI is close to the buffer pH, it can lead to precipitation. A change in buffer or pH may be required post-conjugation.[12]

-

-

Maleimide Instability in the Final Conjugate: The thioether bond formed by the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation. Hydrolysis of the succinimide ring adjacent to the thioether bond can stabilize the linkage.[14][15] Some modern maleimide-based linkers are designed to promote this stabilizing hydrolysis.[15]

Logical Relationship Diagram:

Caption: Factors influencing the success of this compound conjugation.

Conclusion

Mastering the use of this compound hinges on a thorough understanding of its solubility and the chemical kinetics that govern its reactivity in aqueous buffers. By carefully selecting non-nucleophilic buffers within the optimal pH range, handling the reagent with care to prevent premature hydrolysis, and following a logical, stepwise protocol, researchers can harness the full potential of this versatile crosslinker. The principles and protocols outlined in this guide provide a robust framework for achieving efficient, reproducible, and successful bioconjugation outcomes, paving the way for advancements in drug development and scientific discovery.

References

-

Barradas, R. G., & Fletcher, S. (1976). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 54(9), 1400-1404. [Link]

-

Kalia, J., & Raines, R. T. (2007). Catalysis of imido group hydrolysis in a maleimide conjugate. Bioorganic & Medicinal Chemistry Letters, 17(22), 6286–6289. [Link]

-

Christie, R. J., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1043–1048. [Link]

-

Zhang, K., et al. (2019). Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 164, 452-459. [Link]

-

ResearchGate. (n.d.). The hydrolysis of maleimide in alkaline solution. ResearchGate. [Link]

-

UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]

-

Fairbanks, B. D., et al. (2010). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Acta Biomaterialia, 6(6), 2041–2047. [Link]

-

ResearchGate. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. [Link]

-

Wikipedia. (2023, April 29). Pentafluorophenyl esters. Wikipedia. [Link]

-

Khan, M. A., & G, M. (1984). Kinetics and mechanism of the alkaline hydrolysis of maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767–1771. [Link]

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. raineslab.com [raineslab.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the pH-Dependent Stability of Mal-PEG4-PFP

Introduction

In the landscape of bioconjugation, particularly for the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of success. Mal-PEG4-PFP is a heterobifunctional crosslinker prized for its ability to connect amine- and sulfhydryl-containing molecules with precision.[1][2] This linker incorporates a maleimide group, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester.[1][3] The PEG4 spacer is a discrete entity, ensuring a defined molecular weight and length, which is crucial for creating well-defined bioconjugates.[1]

However, the efficacy of this compound is intrinsically linked to the pH of the reaction environment. Both the maleimide and the PFP ester functionalities exhibit pH-dependent stability, and a thorough understanding of their behavior is paramount for optimizing conjugation protocols, ensuring reproducibility, and ultimately, safeguarding the integrity of the final bioconjugate. This guide provides a deep dive into the stability of this compound across various pH conditions, offering both theoretical insights and practical, field-tested protocols.

The Core Chemistry: A Dichotomy of Reactivity

The strategic advantage of this compound lies in the orthogonal reactivity of its terminal groups. This allows for controlled, sequential conjugation, minimizing the formation of undesirable homodimers or polymers.[1]

-

Maleimide Group: This moiety is highly reactive toward sulfhydryl (thiol) groups, such as those on cysteine residues in proteins.[1] The reaction, a Michael addition, proceeds efficiently at a pH range of 6.5 to 7.5, forming a stable thioether bond (a thiosuccinimide adduct).[1][4][5] This chemoselectivity is remarkable, with the reaction rate for thiols being approximately 1,000 times faster than for amines at a neutral pH.[5]

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive group that targets primary and secondary amines, like those on lysine residues, to form a stable amide bond.[4][6] PFP esters are generally favored over other active esters, such as N-hydroxysuccinimide (NHS) esters, due to their superior resistance to hydrolysis in aqueous media.[7][8][9] This enhanced stability allows for more controlled and efficient conjugation reactions.[7][8]

Despite their utility, both functional groups are susceptible to hydrolysis, a competing reaction that is highly pH-dependent.[4]

Dissecting Stability: The Impact of pH

The Maleimide Moiety: A Balancing Act

The maleimide ring is the more sensitive of the two functional groups to pH variations. Its stability is a critical factor in the success of the conjugation.

Alkaline Instability: At a pH above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis.[4][10] This process involves the opening of the maleimide ring to form a maleamic acid derivative, which is no longer reactive towards sulfhydryl groups.[10] This degradation pathway is a significant concern as it leads to the inactivation of the linker.

Acidic Stability: Below a pH of 6.5, the rate of maleimide-thiol conjugation slows considerably because the thiol group is more likely to be protonated and thus less nucleophilic.[10] While the maleimide group itself is more stable against hydrolysis at this pH, the overall conjugation efficiency is compromised.

Optimal Range: The "sweet spot" for maleimide-thiol reactions is a pH of 6.5-7.5.[5][10] Within this window, the thiol is sufficiently reactive, and the maleimide group maintains a high degree of stability against hydrolysis.[11]

The PFP Ester: Robust but Not Invincible

PFP esters are lauded for their hydrolytic stability compared to NHS esters.[8][12] This robustness is attributed to the strong electron-withdrawing nature of the five fluorine atoms, which makes the pentafluorophenyl group an excellent leaving group and enhances reactivity towards amines.[8][13]

Alkaline Hydrolysis: While more stable than NHS esters, PFP esters are not immune to hydrolysis, especially as the pH increases.[4] In aqueous solutions, the rate of hydrolysis of the PFP ester increases with pH.[4] The optimal pH range for the reaction of PFP esters with primary amines is between 7.0 and 9.0.[1][4][6]

Superiority over NHS Esters: The hydrolytic stability of PFP esters is a key advantage. NHS esters are notoriously prone to rapid degradation in aqueous buffers, with a half-life that can be as short as a few minutes at a pH of 8.5.[8][14] In contrast, PFP esters exhibit significantly greater stability under these conditions, leading to more efficient and reproducible conjugations.[8][13]

The following table summarizes the pH considerations for each functional group:

| Functional Group | Optimal Reaction pH | Key Stability Considerations |

| Maleimide | 6.5 - 7.5[5][10] | Prone to hydrolysis above pH 7.5.[4][10] Reaction with amines can occur at higher pH.[10] |

| PFP Ester | 7.0 - 9.0[1][4][6] | Rate of hydrolysis increases with pH.[4] More stable than NHS esters in aqueous solutions.[8][9] |

Visualizing the Chemistry

Caption: Reaction pathways of this compound.

Field-Proven Protocols and Best Practices

To harness the full potential of this compound, a well-designed experimental strategy is essential.

Recommended Two-Step Conjugation Protocol

A sequential, two-step conjugation is often the most effective approach to minimize side reactions and maximize yield.[4]

Step 1: PFP Ester-Amine Reaction

-

Protein Preparation: Dissolve the amine-containing protein in an amine-free buffer at a pH of 7.2-8.0 (e.g., 0.1 M phosphate buffer with 0.15 M NaCl).[15]

-

Crosslinker Dissolution: this compound is not directly water-soluble and should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[1][4] Do not prepare stock solutions for storage as the PFP ester will hydrolyze.[9]

-

Conjugation: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[15] The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[4]

-

Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[4]

-

Purification: Remove excess crosslinker using a desalting column or dialysis, equilibrating with the buffer for the next step (Thiol Reaction Buffer).[4][15]

Step 2: Maleimide-Thiol Reaction

-

Buffer Preparation: The optimal buffer for this step is a Thiol Reaction Buffer at pH 6.5-7.0 (e.g., 0.1 M Phosphate buffer with 0.15 M NaCl and 2-10 mM EDTA).[15]

-

Conjugation: Combine the maleimide-activated protein from Step 1 with the thiol-containing molecule.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11][15]

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like cysteine to consume any unreacted maleimide groups.[11]

Caption: A typical two-step conjugation workflow.

Analytical Methods for Stability Assessment

Monitoring the stability of the linker and the progress of the conjugation is crucial.

-

Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for separating and quantifying the intact linker, the hydrolyzed byproducts, and the final conjugate.[16]

-

Mass Spectrometry (MS): MS can confirm the identity of the desired conjugate and detect the mass shift of +18 Da that occurs upon hydrolysis of either the maleimide or PFP ester group.[16]

Critical Considerations for Success

-

Buffer Choice: Avoid buffers containing primary amines (e.g., Tris or glycine) when working with PFP esters, as they will compete with the intended reaction.[1][17]

-

Reagent Handling: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[4] It is imperative to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4]

-

Post-Conjugation Stability: The thiosuccinimide bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation.[10] To create a more stable linkage, the succinimide ring can be intentionally hydrolyzed by incubating the purified conjugate at a slightly basic pH (e.g., 8.0-9.0).[10][18] This "ring-opening" results in a stable succinamic acid thioether.[10]

Conclusion

The pH-dependent stability of this compound is a nuanced but manageable aspect of its application in bioconjugation. The maleimide group's sensitivity to alkaline hydrolysis necessitates careful pH control, ideally within the 6.5-7.5 range for thiol conjugation. The PFP ester, while more robust, also benefits from optimized pH conditions (7.0-9.0) to favor aminolysis over hydrolysis. By employing a strategic, sequential conjugation approach, selecting appropriate buffers, and utilizing robust analytical techniques for monitoring, researchers can effectively navigate the chemical intricacies of this versatile linker. A comprehensive understanding of these principles is the bedrock for achieving high yields of stable, well-defined bioconjugates, paving the way for advancements in targeted therapeutics and other areas of life science research.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Acid-PEG3-PFP Ester in Aqueous Media.

- Benchchem. (n.d.). Technical Support Center: Analytical Methods for Detecting Maleimide Hydrolysis.

- BroadPharm. (n.d.). Instructions for the use of the Mal-(PEG)n-PFP Ester.

- Benchchem. (n.d.). PFP Esters vs. NHS Esters for Amine Conjugation: A Technical Guide.

- Benchchem. (n.d.). Technical Support Center: Stability of Pentafluorophenyl Esters in Solution.

- Benchchem. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.

- Benchchem. (n.d.). Technical Support Center: Improving the Stability of Maleimide Conjugates.

- Baran, P. S., et al. (2015). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 13(24), 6774-6777. DOI:10.1039/D5OB00798D.

- Jones, M. W., et al. (2019). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 30(3), 842-849.

- Benchchem. (n.d.). The Ascendancy of Pentafluorophenyl Esters in Bioconjugation Chemistry: A Technical Guide.

- Benchchem. (n.d.). This compound | 1415800-42-8.

- MedchemExpress.com. (n.d.). This compound ester | ADC Linker.

- AxisPharm. (n.d.). This compound, CAS 1415800-42-8.

- ResearchGate. (2021, May 5). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines.

- BroadPharm. (2022, January 18). Protocol for PEG PFP Ester.

- BroadPharm. (n.d.). General Method for PEG PFP Ester Conjugation.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation.

-

Benchchem. (n.d.). Application Note: Protocol for Protein Conjugation with N-Mal-N-bis(PEG4-NHS ester). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound, CAS 1415800-42-8 | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. pubs.acs.org [pubs.acs.org]

Introduction: Mastering a Versatile Heterobifunctional Crosslinker

An In-Depth Technical Guide to the Storage, Handling, and Application of Mal-PEG4-PFP Ester

This compound (Maleimide-PEG4-Pentafluorophenyl Ester) is a heterobifunctional crosslinking reagent meticulously designed for the precise and covalent linkage of biomolecules.[1] Its architecture, featuring a thiol-reactive maleimide group and an amine-reactive pentafluorophenyl (PFP) ester, bridged by a hydrophilic 4-unit polyethylene glycol (PEG) spacer, offers researchers a powerful tool for constructing complex bioconjugates, from antibody-drug conjugates (ADCs) to sophisticated diagnostic assays.[2][3][4]

The efficacy of this reagent, however, is fundamentally dependent on an expert understanding of its chemical sensitivities. Both the PFP ester and the maleimide group are susceptible to degradation if not stored and handled with precision. This guide, written from the perspective of a senior application scientist, moves beyond simple instructions to provide a deep, mechanistic understanding of the principles governing the successful use of this compound. We will explore the causality behind each procedural step, ensuring that every protocol is a self-validating system for achieving robust, reproducible, and high-yield conjugations.

Chapter 1: The Molecular Architecture of this compound

To effectively utilize this compound, one must first appreciate the distinct role of each of its three core components. The linker is not a monolithic entity but a synergistic assembly of functionalities.

-

The Maleimide Group: This moiety is the thiol-reactive terminus of the linker.[5] Through a Michael addition reaction, it forms a stable, covalent thioether bond with sulfhydryl groups, such as those found on cysteine residues in proteins.[1] This reaction is highly chemoselective within a specific pH range.[6][7]

-

The Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive group designed for efficient acylation of primary and secondary amines, forming a stable amide bond.[8][9][10] The electron-withdrawing properties of the five fluorine atoms make the ester an excellent leaving group, facilitating a rapid reaction.[8] Critically, PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous media compared to their more common N-hydroxysuccinimide (NHS) ester counterparts, a key advantage that leads to higher conjugation efficiency.[1][8][11][12]

-

The PEG4 Spacer: The 4-unit polyethylene glycol chain is a hydrophilic and flexible spacer.[1] Its inclusion serves multiple purposes: it enhances the aqueous solubility of the linker and the resulting conjugate, it provides spatial separation between the conjugated molecules to minimize steric hindrance, and it is non-immunogenic.

Caption: Functional components of the this compound crosslinker.

Chapter 2: Core Principles of Storage and Handling

The chemical reactivity that makes this compound an effective crosslinker also renders it sensitive to environmental conditions. The primary antagonist to its stability is water. Both terminal groups are susceptible to hydrolysis, an irreversible reaction with water that renders the linker inert.

-

PFP Ester Hydrolysis: In the presence of water, the PFP ester can hydrolyze to form a non-reactive carboxylic acid, releasing pentafluorophenol. This competing reaction reduces the amount of active linker available for conjugation.[9] While more stable than NHS esters, this degradation is accelerated at higher pH.[9][11]

-

Maleimide Hydrolysis: The maleimide ring is also prone to hydrolysis, particularly at pH values above 7.5.[9][13] This "ring-opening" reaction forms a maleamic acid, which is unreactive toward sulfhydryl groups.[6][12][14] Therefore, maintaining the integrity of the maleimide requires careful pH control and avoidance of prolonged exposure to aqueous environments before the intended reaction.

These sensitivities dictate the stringent storage and handling conditions required to maintain the reagent's efficacy.

Data Presentation: Recommended Storage and Handling Conditions

| Parameter | Condition | Rationale & Causality |

| Storage Temperature | -20°C or colder[2][15] | Reduces molecular motion and slows the rate of any potential degradation reactions, ensuring long-term stability. |

| Storage Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen); Store with desiccant[9][11][16] | This compound is highly moisture-sensitive.[9] A dry, inert atmosphere prevents hydrolysis of both the PFP ester and the maleimide ring. |